11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
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Overview
Description
11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dibenzo[b,e][1,4]diazepine core, which is a structural motif found in several pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multiple steps:
Formation of the Dibenzodiazepine Core: The initial step often involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a diketone under acidic conditions.
Introduction of the Dimethylamino and Fluorophenyl Groups: Subsequent steps involve the introduction of the dimethylamino and fluorophenyl groups via nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophiles.
Thioamide Formation: The final step involves the conversion of a carbonyl group to a thioamide using reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl or thioamide groups, converting them to alcohols or thiols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group would yield the corresponding N-oxide, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes. This makes it a potential candidate for drug discovery and development.
Medicine
The dibenzo[b,e][1,4]diazepine core is found in several therapeutic agents, suggesting that this compound or its derivatives could be investigated for potential medicinal applications, including as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
11-[4-(dimethylamino)phenyl]-10-(4-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: This compound shares a similar core structure but differs in the functional groups attached.
Dibenzo[b,e][1,4]diazepine Derivatives: Various derivatives of the dibenzo[b,e][1,4]diazepine core exist, each with unique substituents that confer different properties.
Uniqueness
The uniqueness of 11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide lies in its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both dimethylamino and fluorophenyl groups, along with the thioamide functionality, distinguishes it from other similar compounds and may impart unique biological or chemical properties.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H31FN4OS |
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Molecular Weight |
514.7 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C30H31FN4OS/c1-30(2)17-24-27(26(36)18-30)28(19-9-15-22(16-10-19)34(3)4)35(25-8-6-5-7-23(25)33-24)29(37)32-21-13-11-20(31)12-14-21/h5-16,28,33H,17-18H2,1-4H3,(H,32,37) |
InChI Key |
ZSXYUKJFAOIZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
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